

(R)-LY344864: Unveiling the Potent and Selective 5-HT1F Receptor Agonist

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Compound of Interest

Compound Name: LY 344864 racemate

Cat. No.: B1663810

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The (R)-enantiomer of LY344864 stands as the significantly more active stereoisomer, demonstrating high potency and selectivity as a serotonin 5-HT1F receptor agonist. Extensive research has focused on this enantiomer, commercially known as LY344864, establishing its profile as a valuable tool for investigating the therapeutic potential of 5-HT1F receptor activation, particularly in the context of migraine.

While the direct comparative pharmacological data for the (S)-enantiomer is not extensively available in publicly accessible literature, the consistent designation of LY344864 as N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride underscores the established superior activity of the (R)-configuration. This guide will focus on the well-documented pharmacological properties of the active (R)-enantiomer, LY344864.

Comparative Activity at Serotonin Receptors

LY344864 exhibits remarkable selectivity for the 5-HT1F receptor subtype over other serotonin receptors. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.

Receptor Subtype	Binding Affinity (K _i , nM)	Functional Activity (EC ₅₀ , nM)
5-HT1F	6	3
5-HT1A	530	-
5-HT1B	549	-
5-HT1D	575	-
5-HT1E	1415	-
5-HT2A	3935	-
5-HT2B	1695	-
5-HT2C	3499	-
5-HT7	4851	-
Data compiled from publicly available research.		

In Vitro and In Vivo Efficacy

The potent agonism of (R)-LY344864 at the 5-HT1F receptor translates to significant efficacy in preclinical models of migraine. A key mechanism of action is the inhibition of neurogenic dural inflammation, a process implicated in migraine pathophysiology.

Key Experimental Findings:

- Inhibition of Forskolin-Stimulated cAMP Accumulation:** In cell lines expressing the human 5-HT1F receptor, LY344864 acts as a full agonist, potently inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation with an EC₅₀ of 3 nM.
- Inhibition of Neurogenic Dural Extravasation:** In animal models, intravenous administration of LY344864 effectively blocks plasma protein extravasation in the dura mater induced by trigeminal ganglion stimulation. This demonstrates its ability to attenuate a key event in neurogenic inflammation.

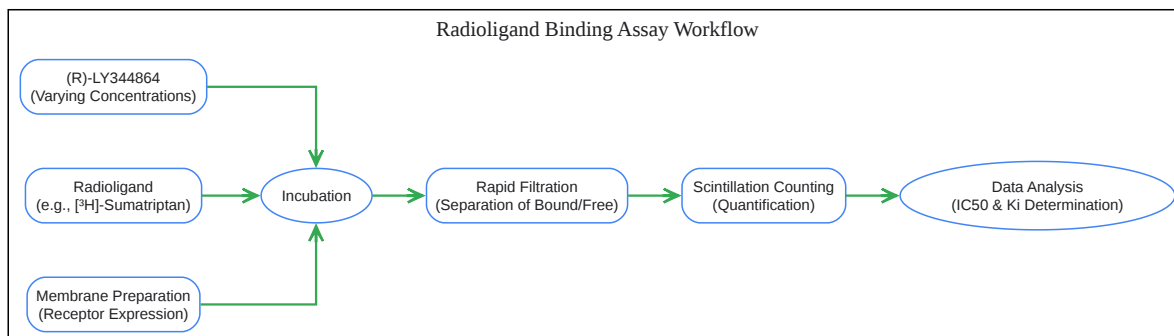
Experimental Protocols

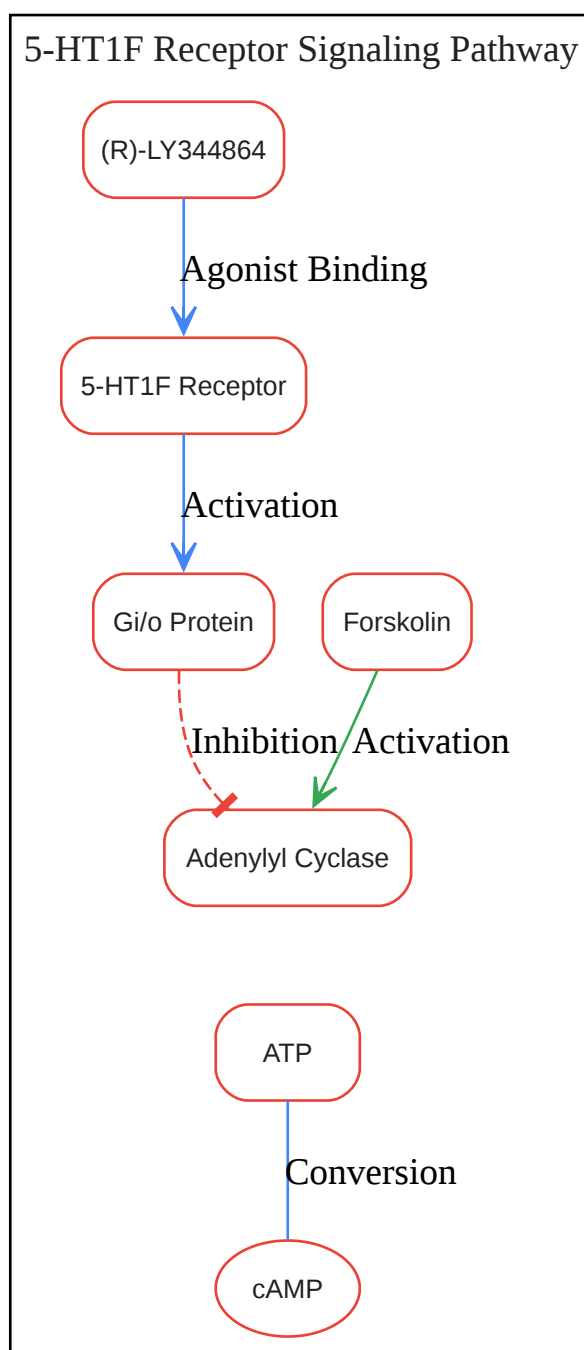
Radioligand Binding Assays

Objective: To determine the binding affinity of (R)-LY344864 for various serotonin receptor subtypes.

Methodology:

- **Membrane Preparation:** Cell membranes expressing the specific human serotonin receptor subtypes are prepared.
- **Radioligand:** A specific radiolabeled ligand for each receptor subtype is used (e.g., [^3H]-Sumatriptan for 5-HT $_1\text{D}$, [^3H]-LSD for other 5-HT subtypes).
- **Incubation:** Membranes, radioligand, and varying concentrations of (R)-LY344864 are incubated in a suitable buffer.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of (R)-LY344864 that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The binding affinity (K_i) is calculated using the Cheng-Prusoff equation.





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- To cite this document: BenchChem. [(R)-LY344864: Unveiling the Potent and Selective 5-HT1F Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1663810#which-enantiomer-of-ly-344864-is-more-active\]](https://www.benchchem.com/product/b1663810#which-enantiomer-of-ly-344864-is-more-active)

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